4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid

Melting point Crystal engineering Purification

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid (CAS 942474-29-5, synonym: 3-Nitro-4-(piperidin-4-ol-1-yl)benzoic acid) is a disubstituted nitrobenzoic acid derivative bearing a 4-hydroxypiperidine moiety at the para position relative to the carboxylic acid. Its molecular formula is C₁₂H₁₄N₂O₅ with a molecular weight of 266.25 g/mol.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 942474-29-5
Cat. No. B1327997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid
CAS942474-29-5
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5/c15-9-3-5-13(6-4-9)10-2-1-8(12(16)17)7-11(10)14(18)19/h1-2,7,9,15H,3-6H2,(H,16,17)
InChIKeyXPWZWQDPXCVKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid (CAS 942474-29-5): Physicochemical Profile and Sourcing Baseline for Research Procurement


4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid (CAS 942474-29-5, synonym: 3-Nitro-4-(piperidin-4-ol-1-yl)benzoic acid) is a disubstituted nitrobenzoic acid derivative bearing a 4-hydroxypiperidine moiety at the para position relative to the carboxylic acid. Its molecular formula is C₁₂H₁₄N₂O₅ with a molecular weight of 266.25 g/mol . The compound is available at commercial purities of 97–98% and is primarily utilized as a synthetic building block in medicinal chemistry programs, offering three chemically addressable functional groups: a carboxylic acid, a secondary hydroxyl on the piperidine ring, and an aromatic nitro group .

Why Closely Related Piperidine-Substituted Nitrobenzoic Acids Cannot Be Interchanged with 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid


Within the class of piperidine-substituted nitrobenzoic acids, seemingly minor structural variations produce substantial differences in physicochemical properties that directly affect synthetic tractability, downstream derivatization options, and ultimately biological performance. The presence of the 4-hydroxyl group on the piperidine ring introduces an additional hydrogen-bond donor, lowers LogP by approximately 1.0–1.6 log units relative to the non-hydroxylated analog, and reduces the melting point by ~16–18 °C, altering both purification behavior and formulation characteristics [1]. Critically, the 4-hydroxypiperidine motif has been independently established as a pharmacophoric element conferring selectivity for p38 MAP kinase over COX-1, meaning that substitution with a des-hydroxy or methyl analog cannot be assumed to preserve target selectivity in biological screening cascades [2]. These differences cumulatively mean that generic replacement without re-optimization risks synthetic failure, altered pharmacokinetics, and loss of target engagement.

Quantitative Differentiation Evidence for 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid Versus Closest Structural Analogs


Melting Point Depression as a Marker of Altered Crystal Packing and Purification Behavior

4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid exhibits a melting point of 185 °C, which is 16–18 °C lower than the 201–203 °C recorded for the des-hydroxy analog 4-(piperidin-1-yl)-3-nitrobenzoic acid (CAS 26586-26-5) . This depression is attributable to the hydrogen-bonding capacity of the 4-hydroxyl group disrupting efficient crystal lattice packing. The lower melting point facilitates thermal processing and recrystallization under milder conditions, a practical advantage during scale-up purification that the higher-melting des-hydroxy analog does not offer.

Melting point Crystal engineering Purification

Hydrogen-Bond Donor Count Determines Molecular Recognition Capacity

The target compound possesses two hydrogen-bond donor (HBD) groups—the carboxylic acid OH and the piperidine 4-OH—versus only one HBD in the 4-(piperidin-1-yl) analog (CAS 26586-26-5, HBD=1) and the 4-(2-methylpiperidin-1-yl) analog (CAS 1019461-42-7, HBD=1) . The additional HBD increases topological polar surface area to approximately 104–107 Ų compared to ~86 Ų for the des-hydroxy analog [1]. This difference is well within the range known to influence membrane permeability and aqueous solubility in congeneric series.

Hydrogen bonding Drug-likeness Solubility

Lipophilicity Reduction Differentiates the 4-Hydroxy Motif from Alkyl-Substituted Analogs

The experimentally derived and calculated LogP of the target compound ranges from 1.25 to 1.84 . In contrast, the des-hydroxy analog 4-(piperidin-1-yl)-3-nitrobenzoic acid (CAS 26586-26-5) has a LogP of 2.87, representing an increase of approximately 1.0–1.6 log units [1]. This substantial difference corresponds to an estimated 10- to 40-fold higher lipophilicity for the non-hydroxylated analog, which would be expected to produce markedly different tissue distribution, plasma protein binding, and metabolic clearance profiles if the compounds were advanced into biological testing.

LogP Lipophilicity ADME prediction

Orthogonal Synthetic Handles Provided by Free Carboxylic Acid and Secondary Hydroxyl

The target compound provides a free carboxylic acid directly available for amide coupling or esterification without deprotection, whereas the closest ester analog, ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate (CAS 942474-80-8, MW 294.30), requires an additional hydrolysis step (saponification or enzymatic cleavage) to liberate the acid functionality . Furthermore, the nitro group at the 3-position and the 4-hydroxyl on the piperidine ring provide two additional, chemically orthogonal derivatization vectors—nitro reduction to aniline and hydroxyl oxidation/alkylation/acylation—that are not simultaneously available in simpler piperidine-nitrobenzoic acid congeners lacking the hydroxyl .

Synthetic chemistry Building block Derivatization

Class-Level SAR: 4-Hydroxypiperidine Motif Confers p38 MAP Kinase Selectivity Over COX-1

In a systematic structure-activity relationship study of 4-hydroxypiperidine-substituted heterocycles as p38 MAP kinase inhibitors, Révész et al. (2000) demonstrated that the 4-hydroxypiperidine substituent confers high p38 selectivity while being completely devoid of COX-1 affinity, a common off-target liability of anti-inflammatory kinase inhibitors [1]. A representative compound (compound 4a) from this series exhibited a twofold improvement in IC₅₀ toward isolated p38 MAP kinase, enhanced suppression of cytokine release, and decreased affinity for cytochrome P450 enzymes compared to related analogs lacking the 4-hydroxypiperidine motif. While the target compound was not itself screened in this study, it contains the identical 4-hydroxypiperidine pharmacophore attached to an aromatic ring system and is therefore expected to benefit from the same selectivity principles.

Kinase selectivity p38 MAPK COX-1 Anti-inflammatory

Commercial Purity Benchmarks and Storage Stability Profile

The target compound is commercially available at 98% purity (Leyan) and 97% purity (Chemenu) , with a recommended storage condition of sealed, dry at 2–8 °C . In comparison, the des-hydroxy analog 4-(piperidin-1-yl)-3-nitrobenzoic acid (CAS 26586-26-5) is typically offered at 95% purity (Enamine) [1]. The 3% higher purity specification of the target compound reduces the need for pre-use purification in sensitive coupling reactions where stoichiometric precision is critical. The defined cold-storage requirement (2–8 °C) indicates a stability profile that has been characterized and documented by multiple vendors, de-risking long-term storage for multi-year research programs.

Purity Stability Procurement

Procurement-Driven Application Scenarios Where 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid Provides Measurable Advantage


Focused Kinase Inhibitor Library Synthesis Requiring Dual Derivatization Vectors

In medicinal chemistry programs constructing focused libraries targeting kinases susceptible to 4-hydroxypiperidine-based inhibitors (e.g., p38 MAPK, based on class-level SAR evidence) [1], this compound serves as a privileged scaffold. The free carboxylic acid permits direct amide coupling to diverse amine building blocks, while the piperidine 4-hydroxyl provides a secondary derivatization site for etherification, acylation, or oxidation. The orthogonal reactivity of these two handles enables systematic exploration of two independent vectors in a single synthetic step, reducing library construction time compared to using the ethyl ester analog which requires an additional deprotection step .

ADME Property Optimization Through LogP-Tuned Building Block Selection

For lead series where balanced lipophilicity is critical, the target compound offers a LogP in the 1.25–1.84 range, placing it in a favorable drug-like lipophilicity window . In comparison, the non-hydroxylated analog has LogP = 2.87, representing a ~1.0–1.6 log unit increase that would push many derived compounds into a higher lipophilicity range associated with increased metabolic clearance and hERG liability risk. Procurement of the hydroxylated building block proactively maintains the lead series within a more developable property space as defined by commonly applied drug-likeness filters (e.g., Lipinski, LogP ≤5).

Scale-Up Synthetic Route Development Benefiting from Milder Thermal Processing

The melting point of 185 °C for the target compound—substantially lower than the 201–203 °C of the des-hydroxy analog—translates into practical advantages during process chemistry scale-up . Lower melting points permit recrystallization from a broader range of solvent systems at more moderate temperatures, reducing energy costs and thermal degradation risk. This characteristic is particularly valuable when the compound is used as a late-stage intermediate in multi-kilogram campaigns where purification robustness directly impacts cost of goods.

Pharmacophore-Based Fragment Screening Where Dual H-Bond Donation Is Required

In fragment-based drug discovery (FBDD) or structure-based design campaigns, the presence of two hydrogen-bond donors (carboxylic acid and 4-hydroxyl) distinguishes this compound from analogs bearing only one HBD . Crystallographic screening against targets requiring bidentate H-bond interactions with a catalytic residue pair (e.g., kinase hinge region plus a selectivity pocket) can exploit both HBDs simultaneously. Substituting with a single-HBD analog would abolish one of these critical interactions, potentially causing a complete loss of detectable binding in fragment screens where affinities are already weak (typically Kd > 100 μM).

Quote Request

Request a Quote for 4-(4-Hydroxypiperidin-1-yl)-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.